molecular formula C8H9NO2 B112345 3-(Aminomethyl)benzoic acid CAS No. 2393-20-6

3-(Aminomethyl)benzoic acid

Cat. No. B112345
CAS RN: 2393-20-6
M. Wt: 151.16 g/mol
InChI Key: GSWYUZQBLVUEPH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzoic acid is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is 3-(aminomethyl)benzoic acid .


Molecular Structure Analysis

The InChI string for 3-(Aminomethyl)benzoic acid is InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) . The canonical SMILES string is C1=CC(=CC(=C1)C(=O)O)CN .


Physical And Chemical Properties Analysis

3-(Aminomethyl)benzoic acid has a molecular weight of 151.16 g/mol . It has a computed XLogP3 value of -1.7 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 151.063328530 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 11 .

Scientific Research Applications

Microbial Biosynthesis

3-Aminobenzoic acid (3AB) serves as a building block in the microbial biosynthesis of various natural products with biological activities. A study by Zhang and Stephanopoulos (2016) developed a microbial system in Escherichia coli for de novo 3AB production from glucose. They improved 3AB production by 15 times using an E. coli co-culture engineering approach, demonstrating its potential in metabolic engineering (Zhang & Stephanopoulos, 2016).

Synthetic Chemistry

G. Yong (2010) synthesized 3,5-bis(aminomethyl)benzoic acid via a cost-effective method using 3,5-dimethylbenzoic acid, highlighting its application in commercialization due to simple post-treatment and lower cost compared to other methods (Yong, 2010).

Natural Product Biosynthesis

The compound 3,5-AHBA, a precursor to 3-aminobenzoic acid, is crucial in the biosynthesis of various natural products, including naphthalenic and benzenic ansamycins, and mitomycins. Kang, Shen, and Bai (2012) reviewed this biosynthesis from genetic, chemical, and biochemical perspectives, illustrating the compound's role in producing significant natural substances (Kang, Shen, & Bai, 2012).

Peptidomimetics and Combinatorial Chemistry

Pascal et al. (2000) discussed the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) for use in peptidomimetics and combinatorial chemistry. This novel unnatural amino acid shows promise due to its distinct functionalities, useful in synthesizing complex molecules (Pascal, Sola, Labéguère, & Jouin, 2000).

Antibacterial Applications

Satpute, Gangan, and Shastri (2018) synthesized novel 3-Hydroxy benzoic acid hybrid derivatives, demonstrating potential antibacterial activity. This synthesis approach could lead to new chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).

Solar Cell Technology

Hu et al. (2018) utilized a bifunctional conjugated organic molecule 4‐(aminomethyl) benzoic acid hydroiodide in perovskite solar cells, enhancing the stability and efficiency of these cells. This research underscores the compound's utility in improving renewable energy technologies (Hu et al., 2018).

Safety And Hazards

3-(Aminomethyl)benzoic acid is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(aminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYUZQBLVUEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333445
Record name 3-(aminomethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)benzoic acid

CAS RN

2393-20-6
Record name 3-(aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

N-Boc-(3RS)-Aminomethylcyclohexanecarboxylic acid was prepared from commercially available 3-cyanobenzoic acid by catalytic hydrogenation using palladium on charcoal in methanol to give the 3-aminomethylbenzoic acid. This was reacted with Boc-ON, followed by hydrogenation with rhodium on aluminum oxide in methanol to yield N-Boc-(3RS)-aminomethylcyclohexane carboxylic acid. FAB+MS: (M+H)+ =258 This compound was then incorporated into the peptide using the methods described in Example 1 and isolated by the method described in Example 2. The diastereomers were separated by RP-HPLC.
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Synthesis routes and methods II

Procedure details

Commercially available 3-cyanobenzoic acid was hydrogenated in the presence of palladium on charcoal in methanol to yield 3-aminomethylbenzoic acid. This was reacted with Boc-ON to obtain Boc-aminomethylbenzoic acid and incorporated into the peptide by solid phase peptide synthesis methodology as described in Example 1 and isolated according to the procedures described in Example 2.
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Synthesis routes and methods III

Procedure details

circle-solid.HCl (Mamb; 13.08 g, 70.0 mmol) was dissolved in 120 ml DMF and DIEA (24.32 ml, 140 mmol) was added, changing the pH from 4 to 7.5. The white suspension was stirred for 30 min at room temperature before a solution of Boc-Asp(OBzl)-OSu (29.40 g, 70.0 mmol) in DMF (50 ml) was added. The mixture was allowed to stir 24 hr, during which time it turned to a gold solution. The solution was added to 5% citric acid (2000 ml) and cooled to 5° C. for 3 hr. The solids were then collected by filtration, washed with ice cold water (200 ml) and ice cold ethyl ether (100 ml), and dried under reduced pressure to give the title compound as a colorless solid (29.62 g, 92%); MP=149-151° C.; DCI-MS: [M+NH4 ]=474.
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13.08 g
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120 mL
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24.32 mL
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29.4 g
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50 mL
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2000 mL
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92%

Synthesis routes and methods IV

Procedure details

NMeArg(Tos)-Gly-OBzl (14.40 g, 29.4 mmol), Boc-D-Lys(Tfa) (10.00 g, 29.4 mmol), and HBTU (11.37 g, 62.0 mmol) were dissolved in methylene chloride (40 ml). After cooling to 0° C., DIEA (10.44 g, 62.0 mmol) was added and the reaction was allowed to proceed 20 minutes at 0° C. and 2 days at room temperature. The reaction mixture was diluted with ethyl acetate (800 ml), extracted with 200 ml portions of 0.2 N HCl (1×), sat. NaHCO3 (1×), and saturated NaCl (2×), dried (MgSO4), and evaporated under reduced pressure to a yellow solid. Purification by flash chromatography (silica gel; 5:1 EtOAc:acetonitrile) gave the title compound as a colorless solid (20.34 g, 85%). MP 78-85° C.; DCI-MS: [M+NH4 ]=831.
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10 g
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11.37 g
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40 mL
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10.44 g
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800 mL
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85%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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